2-(Bromomethyl)-6-isocyanopyridine 2-(Bromomethyl)-6-isocyanopyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13576347
InChI: InChI=1S/C7H5BrN2/c1-9-7-4-2-3-6(5-8)10-7/h2-4H,5H2
SMILES: [C-]#[N+]C1=CC=CC(=N1)CBr
Molecular Formula: C7H5BrN2
Molecular Weight: 197.03 g/mol

2-(Bromomethyl)-6-isocyanopyridine

CAS No.:

Cat. No.: VC13576347

Molecular Formula: C7H5BrN2

Molecular Weight: 197.03 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-6-isocyanopyridine -

Specification

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
IUPAC Name 2-(bromomethyl)-6-isocyanopyridine
Standard InChI InChI=1S/C7H5BrN2/c1-9-7-4-2-3-6(5-8)10-7/h2-4H,5H2
Standard InChI Key GJTPBNBLSCHBAQ-UHFFFAOYSA-N
SMILES [C-]#[N+]C1=CC=CC(=N1)CBr
Canonical SMILES [C-]#[N+]C1=CC=CC(=N1)CBr

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₇H₅BrN₂, with a molecular weight of 197.032 g/mol . Key structural features include:

  • Pyridine ring: Provides aromatic stability and directs regioselective reactions.

  • Bromomethyl group (-CH₂Br): A potent alkylating agent susceptible to nucleophilic substitution.

  • Isocyanide group (-NC): A highly reactive moiety enabling Ugi and Passerini reactions .

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₅BrN₂
Molecular Weight197.032 g/mol
Purity90%
SMILES[C-]#[N+]C1=CC=CC(CBr)=N1
InChI Key[C-]#[N+]C1=CC=CC(CBr)=N1

Spectroscopic Data

While specific spectral data for 2-(bromomethyl)-6-isocyanopyridine is limited in the provided sources, analogous compounds like 2-bromo-6-isocyanopyridine exhibit characteristic IR stretches for the isocyanide group (~2150 cm⁻¹) and ¹H NMR resonances for pyridine protons (δ 7.5–8.5 ppm) . The bromomethyl group typically shows a triplet near δ 4.5 ppm in ¹H NMR due to coupling with adjacent protons .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 2-(bromomethyl)-6-isocyanopyridine involves two key steps:

  • Bromomethylation: 2,6-Dimethylpyridine undergoes radical bromination using dibromohein (DBDMH) or N-bromosuccinimide (NBS) to yield 2-(bromomethyl)-6-methylpyridine .

  • Isocyanide Introduction: The methyl group at position 6 is converted to an isocyanide via formamide dehydration or Hofmann isocyanide synthesis .

Key Reaction:

2,6-DimethylpyridineDBDMH, CCl₄2-(Bromomethyl)-6-methylpyridineHCONH₂, POCl₃2-(Bromomethyl)-6-isocyanopyridine\text{2,6-Dimethylpyridine} \xrightarrow{\text{DBDMH, CCl₄}} \text{2-(Bromomethyl)-6-methylpyridine} \xrightarrow{\text{HCONH₂, POCl₃}} \text{2-(Bromomethyl)-6-isocyanopyridine}

Reactivity Profile

  • Nucleophilic Substitution: The bromomethyl group reacts with amines, thiols, or alkoxides to form C-N, C-S, or C-O bonds .

  • Multicomponent Reactions: The isocyanide participates in Ugi reactions, forming peptidomimetics or heterocycles .

  • Coordination Chemistry: The pyridine nitrogen and isocyanide group act as ligands for transition metals (e.g., Rh, Pd) .

Applications in Organic Synthesis

Medicinal Chemistry

2-(Bromomethyl)-6-isocyanopyridine is a precursor to carfentanil analogues, leveraging its ability to introduce arylpiperidine motifs via MCRs . For example:
Ugi Reaction: R₁-COOH + R₂-NH₂ + R₃-CHO + 2-(Bromomethyl)-6-isocyanopyridineTetrazole Derivatives\text{Ugi Reaction: } \text{R₁-COOH + R₂-NH₂ + R₃-CHO + 2-(Bromomethyl)-6-isocyanopyridine} \rightarrow \text{Tetrazole Derivatives}

Materials Science

The compound facilitates the synthesis of macrocyclic ligands for catalysis. For instance, 2,6-bis(bromomethyl)pyridine derivatives form tridentate ligands for Rh-catalyzed hydroformylation .

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